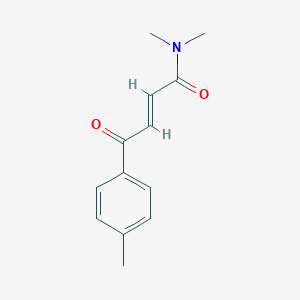

N,N-Dimethyl-4-(4-methylphenyl)-4-oxo-2-butenamide

Description

Properties

IUPAC Name |

(E)-N,N-dimethyl-4-(4-methylphenyl)-4-oxobut-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2/c1-10-4-6-11(7-5-10)12(15)8-9-13(16)14(2)3/h4-9H,1-3H3/b9-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWGXYKXPJOTDNM-CMDGGOBGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C=CC(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)C(=O)/C=C/C(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83192-85-2 | |

| Record name | (2E)-N,N-Dimethyl-4-(4-methylphenyl)-4-oxobut-2-enamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083192852 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2E)-N,N-DIMETHYL-4-(4-METHYLPHENYL)-4-OXOBUT-2-ENAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E43ZU4F4RS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-4-(4-methylphenyl)-4-oxo-2-butenamide typically involves the reaction of N,N-dimethylaniline with 4-methylbenzoyl chloride under basic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the final product. The reaction conditions often include the use of a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-4-(4-methylphenyl)-4-oxo-2-butenamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce alcohols.

Scientific Research Applications

Organic Synthesis

N,N-Dimethyl-4-(4-methylphenyl)-4-oxo-2-butenamide serves as a building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions, including oxidation, reduction, and substitution reactions .

Biochemical Assays

The compound is employed in biochemical assays to study enzyme interactions. It acts as a probe that can bind to specific enzymes or receptors, altering their activity and providing insights into metabolic processes and signal transduction pathways .

Therapeutic Potential

Recent studies indicate that derivatives of 4-oxo-2-butenamide compounds exhibit significant antibacterial activity , particularly against drug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA). This suggests potential applications in developing new bacteriostatic agents .

Case Study 1: Antibacterial Activity

A study highlighted the efficacy of a related 4-oxo-2-butenamide derivative against various strains of bacteria, including both resistant and sensitive types. The compound demonstrated notable potency, making it a candidate for further development in combating bacterial infections .

Case Study 2: Enzyme Interaction Studies

In another research effort, this compound was used to investigate its effects on specific enzyme targets. The binding affinity was assessed using high-throughput screening techniques, revealing its potential as a selective modulator of enzyme activity .

Summary of Applications

| Application Area | Description |

|---|---|

| Organic Synthesis | Used as a building block for creating complex organic molecules through various chemical reactions. |

| Biochemical Assays | Acts as a probe for studying enzyme interactions and metabolic processes. |

| Therapeutic Development | Shows potential as a bacteriostatic agent against drug-resistant bacteria. |

Mechanism of Action

The mechanism by which N,N-Dimethyl-4-(4-methylphenyl)-4-oxo-2-butenamide exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction cascades or metabolic processes.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : N,N-Dimethyl-4-(4-methylphenyl)-4-oxo-2-butenamide

- CAS Number : 83192-85-2

- Molecular Formula: C₁₃H₁₅NO₂

- Molecular Weight : 217.26 g/mol

- Physical State : Off-white to pale yellow powder .

- Solubility : Soluble in chloroform, dichloromethane (DCM), and dimethyl sulfoxide (DMSO) .

- Storage : Requires refrigeration (2–8°C) with protection from air and light .

Applications: Primarily utilized as a synthetic intermediate or building block in organic and pharmaceutical chemistry .

Comparison with Structurally Similar Compounds

Structural Analog: N,N-Dimethyl-4-(thiophen-2-yl)butanamide (Compound 26)

Chemical Identity :

- Molecular Formula: C₁₀H₁₅NOS

- Molecular Weight : 197.29 g/mol

- Key Substituent : Thiophene ring at the 4-position .

Synthesis: Synthesized via coupling of dimethylamine with 4-(2-thienyl)butyric acid using HOBt/TBTU reagents and triethylamine in DMF .

Key Differences :

- Electronic Properties : The thiophene group in Compound 26 introduces electron-rich aromaticity compared to the 4-methylphenyl group in the target compound. This may enhance reactivity in electrophilic substitution reactions .

- Applications : While both compounds serve as synthetic intermediates, Compound 26’s thiophene moiety could orient it toward applications in materials science or heterocyclic drug development .

Functional Analog: 2-(4-Methylphenyl)-4,6-dihydro-1H-pyridazin-3(4H)-one

Chemical Identity :

- Molecular Formula : C₁₂H₁₄N₂O

- Molecular Weight : 202.25 g/mol (estimated)

- Key Substituent: 4-Methylphenyl group attached to a pyridazinone core .

Biological Activity :

Demonstrates potent anti-inflammatory effects, with an IC₅₀ of 11.6 μM against LPS-induced macrophage inflammation . This contrasts sharply with the target compound, which lacks reported bioactivity.

Key Differences :

- Core Structure: The pyridazinone ring system enables hydrogen bonding and π-π interactions, critical for receptor binding in anti-inflammatory applications .

- Utility : Unlike the target compound, this analog is directly linked to therapeutic development, highlighting the importance of heterocyclic cores in drug design.

Data Table: Comparative Analysis

*Inferred from use of DMF in synthesis .

Research Findings and Implications

- Structural Flexibility : The target compound’s 4-methylphenyl and α,β-unsaturated ketone groups offer versatility in further derivatization, such as Michael additions or nucleophilic substitutions .

- Biological Potential: While the pyridazinone analog shows bioactivity, the target compound’s lack of reported effects underscores the necessity of specific heterocyclic frameworks for therapeutic targeting .

- Synthetic Utility : Both the target compound and Compound 26 exemplify the role of amide-based intermediates in modular synthesis, enabling rapid diversification of molecular libraries .

Biological Activity

N,N-Dimethyl-4-(4-methylphenyl)-4-oxo-2-butenamide, also known by its CAS number 83192-85-2, is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, effects on cellular pathways, and implications for therapeutic use.

- Molecular Formula : C13H15NO2

- Molecular Weight : 217.264 g/mol

- SMILES Notation : CN(C)C(=O)\C=C\C(=O)c1ccc(C)cc1

- IUPAC Name : (E)-N,N-dimethyl-4-(4-methylphenyl)-4-oxobut-2-enamide

Research indicates that this compound may interact with various biological targets, influencing cellular processes such as apoptosis, cell proliferation, and metabolic regulation. The compound's structure suggests potential interactions with enzymes and receptors involved in these pathways.

1. Inhibition of Apoptosis

Studies have shown that this compound can modulate apoptotic pathways in cancer cells. For example, it may enhance the expression of pro-apoptotic factors while inhibiting anti-apoptotic proteins, leading to increased apoptosis in malignant cells.

2. Cell Proliferation

This compound has been observed to affect cell cycle progression. In vitro studies indicate that it can induce cell cycle arrest at specific phases, thereby reducing proliferation rates in tumor cells.

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of this compound.

| Study | Cell Line | Effect Observed | Mechanism |

|---|---|---|---|

| Gomes et al. (2012) | A431 (skin cancer) | Increased apoptosis | Upregulation of caspases |

| Xue et al. (2017) | MCF7 (breast cancer) | Cell cycle arrest | Inhibition of cyclin-dependent kinases |

| Hunter et al. (2016) | PC3 (prostate cancer) | Reduced proliferation | Modulation of growth factor signaling |

Case Study 1: Apoptosis Induction in Skin Cancer Cells

In a study conducted by Gomes et al., this compound was tested on A431 skin cancer cells. The results demonstrated a significant increase in apoptosis rates compared to control groups, attributed to the compound's ability to activate caspase pathways.

Case Study 2: Cell Cycle Modulation in Breast Cancer

Xue et al. investigated the effects of the compound on MCF7 breast cancer cells. The findings revealed that treatment with this compound resulted in G1 phase cell cycle arrest, suggesting its potential as a chemotherapeutic agent.

Therapeutic Implications

Given its biological activity, this compound holds promise for development as a therapeutic agent in oncology. Its ability to induce apoptosis and inhibit cell proliferation positions it as a candidate for further investigation in cancer therapy.

Potential Applications:

- Cancer Treatment : Targeting specific cancer types with high expression levels of relevant biomarkers.

- Combination Therapy : Using alongside existing chemotherapeutic agents to enhance efficacy and reduce resistance.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N,N-Dimethyl-4-(4-methylphenyl)-4-oxo-2-butenamide, and how can reaction conditions be optimized to ensure high yield and purity?

- Methodological Answer : The synthesis typically involves multi-step reactions, such as condensation of 4-methylacetophenone with dimethylamine derivatives under controlled conditions. Key parameters include temperature (60–80°C), solvent choice (e.g., anhydrous THF or DMF), and stoichiometric ratios of reagents. Post-synthesis purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization improves purity. Analytical techniques like HPLC (C18 column, acetonitrile/water gradient) confirm purity ≥95% .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) identify substituent positions and confirm the α,β-unsaturated ketone moiety (δ ~6.5–7.5 ppm for olefinic protons, δ ~190–200 ppm for carbonyl carbons).

- FTIR : Peaks at ~1650–1700 cm⁻¹ (C=O stretch) and ~1600 cm⁻¹ (C=C stretch) validate the core structure.

- HPLC-MS : High-resolution mass spectrometry (ESI+) confirms molecular weight (e.g., [M+H]+ m/z calculated for C₁₃H₁₅NO₂: 217.1103) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound across different studies?

- Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., cell line specificity, concentration ranges). To address this:

- Standardize Assays : Use validated cell lines (e.g., HEK-293 for cytotoxicity) with consistent incubation times (24–48 hrs) and controls (e.g., DMSO vehicle).

- Dose-Response Curves : Generate IC₅₀ values across ≥5 concentrations (1 nM–100 µM) to account for potency thresholds.

- Meta-Analysis : Cross-reference data with structurally similar analogs (e.g., brominated or nitro derivatives) to identify structure-activity trends .

Q. What computational strategies are recommended to predict the compound’s interaction with biological targets, such as enzymes or receptors?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina or MOE to dock the compound into target active sites (e.g., COX-2 or kinase domains). Optimize force fields (AMBER or CHARMM) for ligand flexibility.

- MD Simulations : Run 100-ns trajectories (GROMACS) to assess binding stability and hydrogen-bond interactions.

- ADMET Prediction : Tools like SwissADME predict bioavailability (%ABS = 65–80%) and cytochrome P450 interactions to prioritize in vivo testing .

Q. How should researchers design in vitro toxicity assays to evaluate the compound’s safety profile for therapeutic applications?

- Methodological Answer :

- Hemolysis Assay : Incubate with erythrocytes (2% suspension in PBS) for 1 hr at 37°C; measure supernatant absorbance at 540 nm to quantify lysed cells.

- DNA Damage Tests : Use comet assays (alkaline electrophoresis) on treated lymphocytes; score tail moment via image analysis (OpenComet software).

- Mitochondrial Toxicity : Assess ATP levels (CellTiter-Glo) and ROS production (DCFH-DA probe) in HepG2 cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.